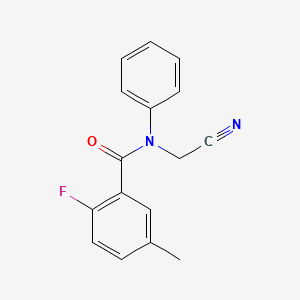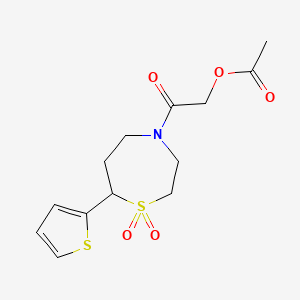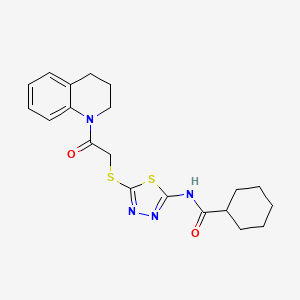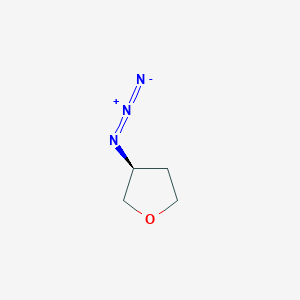
(Z)-N'-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N'-(3-chlorophenyl)-4-(4-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a chemical compound that has been widely studied in scientific research. It is a thiazole derivative that has shown potential in various fields such as medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Chemical Analysis
Research by A. Viji et al. (2020) involved the characterization of a similar molecule, focusing on its quantum chemical method and vibrational spectral techniques. This study highlighted the antimicrobial and antifungal properties of the compound, supported by molecular docking to identify interactions with different proteins, suggesting its potential in pharmaceutical applications. The research also delved into the natural bond orbital analysis for molecular stability, indicating its significance in chemical and material science research (Viji et al., 2020).
Anticancer Potential
Another study by Sobhi M. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating a pyrazole moiety, exhibiting promising anticancer activity against breast carcinoma cell lines. This investigation suggests the compound's potential role in developing new anticancer agents, underlining the importance of synthetic chemistry in medical research (Gomha et al., 2014).
Antimicrobial Properties
The work by P. Sah et al. (2014) on synthesizing formazans from a Mannich base of a related compound demonstrated moderate antimicrobial activity against various bacterial and fungal strains. This research underscores the compound's utility in designing new antimicrobial agents, relevant in addressing drug-resistant infections (Sah et al., 2014).
Theoretical and Simulation Studies
Research by S. Kaya et al. (2016) on thiazole and thiadiazole derivatives, including compounds with similar functional groups, employed density functional theory (DFT) calculations and molecular dynamics simulations to predict corrosion inhibition performances on iron. This study highlights the compound's potential in industrial applications, particularly in corrosion protection (Kaya et al., 2016).
Environmental Sensing and Pesticide Removal
A study by Yang Zhao et al. (2017) on metal-organic frameworks (MOFs) constructed from a thiophene-functionalized dicarboxylate demonstrated efficient luminescent sensory materials for detecting environmental contaminants. The research showcases the compound's utility in environmental monitoring and pesticide removal, indicating its role in environmental science and engineering (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
(2Z)-N-(3-chloroanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c1-24-15-7-5-12(6-8-15)17-11-25-18(21-17)16(10-20)23-22-14-4-2-3-13(19)9-14/h2-9,11,22H,1H3/b23-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMANPJMMNJQYQA-KQWNVCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,3-Difluorocyclobutyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2571287.png)

![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2571290.png)

![8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571293.png)

![2,2,2-Trifluoro-1-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2571295.png)



![[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone](/img/structure/B2571304.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2571305.png)